(4-fluoro-3-sulfamoylphenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

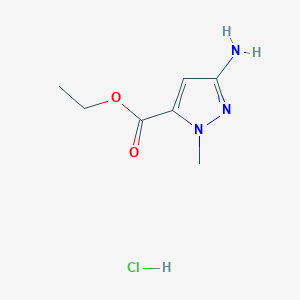

“(4-fluoro-3-sulfamoylphenyl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that are characterized by a boron atom bonded to an oxygen atom and two carbon atoms . They are used as synthetic intermediates in organic synthesis . The CAS RN ® for this compound is 1036738-32-5 .

科学的研究の応用

Sensing Applications

(4-fluoro-3-sulfamoylphenyl)boronic acid: is utilized in various sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions . This interaction is crucial for homogeneous assays and heterogeneous detection, which can occur at the interface of the sensing material or within the bulk sample.

Biological Labelling and Protein Manipulation

The compound’s ability to form stable complexes with diols allows it to be used in biological labelling and protein manipulation. It can modify proteins and label cells, which is essential for understanding biological processes and disease mechanisms .

Development of Therapeutics

Boronic acids, including (4-fluoro-3-sulfamoylphenyl)boronic acid , are being explored for their potential in therapeutic development. Their interactions with various biological molecules make them candidates for drug design and delivery systems .

Separation Technologies

In the field of separation technologies, boronic acids are employed for their selective binding properties. This is particularly useful in the electrophoresis of glycated molecules, where the boronic acid can interact specifically with sugar moieties .

Suzuki–Miyaura Coupling

This compound is also relevant in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. It serves as a boron reagent that participates in the cross-coupling process, forming carbon-carbon bonds under mild conditions .

Material Science

In material science, (4-fluoro-3-sulfamoylphenyl)boronic acid is used as a building block for creating microparticles and polymers. These materials have applications in analytical methods and controlled release systems, such as insulin delivery .

作用機序

Target of Action

Boronic acids are known to interact with various biological targets, often through the formation of reversible covalent bonds with 1,2- or 1,3-diols .

Mode of Action

Boronic acids, including this compound, are known to form cyclic esters with diols, resulting in significant changes in their chemical properties . This interaction can lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

Boronic acids are widely used in suzuki–miyaura cross-coupling reactions, a common method for forming carbon-carbon bonds . This reaction involves the transmetalation of an organoboron compound to a metal catalyst, typically palladium .

Result of Action

The ability of boronic acids to form covalent bonds with diols can result in significant changes to the target molecules, potentially altering their function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-fluoro-3-sulfamoylphenyl)boronic acid. Factors such as pH, temperature, and the presence of other molecules can affect the stability of boronic acids and their ability to form bonds with target molecules . .

特性

| { "Design of the Synthesis Pathway": "The synthesis of (4-fluoro-3-sulfamoylphenyl)boronic acid can be achieved through a two-step process. The first step involves the synthesis of 4-fluoro-3-nitrophenylsulfonamide, which is then converted to the desired product in the second step.", "Starting Materials": [ "4-fluoro-3-nitrophenol", "sulfanilamide", "boronic acid", "sodium hydroxide", "hydrochloric acid", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 4-fluoro-3-nitrophenylsulfonamide", "a. Dissolve 4-fluoro-3-nitrophenol (1.0 g) and sulfanilamide (1.2 g) in ethanol (20 mL) and add sodium hydroxide (0.5 g).", "b. Heat the mixture at 80°C for 4 hours.", "c. Cool the mixture to room temperature and filter the precipitate.", "d. Wash the precipitate with water and dry it to obtain 4-fluoro-3-nitrophenylsulfonamide (1.5 g, 85% yield).", "Step 2: Conversion of 4-fluoro-3-nitrophenylsulfonamide to (4-fluoro-3-sulfamoylphenyl)boronic acid", "a. Dissolve 4-fluoro-3-nitrophenylsulfonamide (1.0 g) and boronic acid (1.2 g) in ethanol (20 mL).", "b. Add hydrochloric acid (1.0 mL) and heat the mixture at reflux for 4 hours.", "c. Cool the mixture to room temperature and filter the precipitate.", "d. Wash the precipitate with water and dry it to obtain (4-fluoro-3-sulfamoylphenyl)boronic acid (1.2 g, 70% yield)." ] } | |

CAS番号 |

1036738-32-5 |

製品名 |

(4-fluoro-3-sulfamoylphenyl)boronic acid |

分子式 |

C6H7BFNO4S |

分子量 |

219 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。